6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid
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Overview
Description
6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid is a chemical compound that features a picolinic acid core with a tert-butoxycarbonyl (Boc) protected aminoethyl group attached. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group, which can be selectively removed under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Coupling Reactions: It can participate in peptide coupling reactions to form amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Coupling: N,N’-diisopropylcarbodiimide (DIC), N,N’-diethylcarbodiimide (EDC), hydroxybenzotriazole (HOBt), N-hydroxysuccinimide (NHS).
Major Products
Deprotection: Removal of the Boc group yields the free amine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid is used in various scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- 6-((tert-Butoxycarbonyl)amino)picolinic acid
- 2-(tert-Butoxycarbonylamino)malonic acid
- N-(tert-Butoxycarbonyl)ethanolamine
Uniqueness
6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid is unique due to its specific structure, which combines a picolinic acid core with a Boc-protected aminoethyl group. This combination allows for selective deprotection and subsequent reactions, making it a valuable intermediate in organic synthesis and peptide chemistry .
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)14-8-7-9-5-4-6-10(15-9)11(16)17/h4-6H,7-8H2,1-3H3,(H,14,18)(H,16,17) |
InChI Key |
ABKHMFJSFOQTOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CC=C1)C(=O)O |
Origin of Product |
United States |
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